2-{5-amino-4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(3-fluoro-4-methylphenyl)acetamide
Description
The compound 2-{5-amino-4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(3-fluoro-4-methylphenyl)acetamide is a structurally complex molecule featuring:
- A pyrazole core substituted with an amino group at position 5, a methylsulfanyl group at position 3, and a 1,2,4-oxadiazole ring at position 2.
- The 1,2,4-oxadiazole moiety is further substituted with a 3,4-dimethoxyphenyl group, which may enhance binding interactions with aromatic residues in biological targets.
- The acetamide side chain is linked to a 3-fluoro-4-methylphenyl group, a substitution pattern that could influence lipophilicity and metabolic stability .
This compound’s design integrates pharmacophores associated with diverse biological activities, including antiproliferative, anti-inflammatory, and enzyme inhibitory effects, as suggested by structural analogs in the literature .
Properties
IUPAC Name |
2-[5-amino-4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-methylsulfanylpyrazol-1-yl]-N-(3-fluoro-4-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23FN6O4S/c1-12-5-7-14(10-15(12)24)26-18(31)11-30-20(25)19(23(28-30)35-4)22-27-21(29-34-22)13-6-8-16(32-2)17(9-13)33-3/h5-10H,11,25H2,1-4H3,(H,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGHBOTIXLIYGQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2C(=C(C(=N2)SC)C3=NC(=NO3)C4=CC(=C(C=C4)OC)OC)N)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23FN6O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{5-amino-4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(3-fluoro-4-methylphenyl)acetamide is a complex organic molecule with potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is . Its structure features multiple functional groups that contribute to its biological activity, including an oxadiazole ring and a pyrazole moiety.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 392.46 g/mol |
| IUPAC Name | This compound |
| Solubility | Soluble in DMSO and DMF |
Antimicrobial Activity
Research indicates that compounds similar to the target molecule exhibit significant antimicrobial properties. For instance, derivatives of oxadiazoles have shown strong bactericidal effects against various strains of bacteria, particularly Staphylococcus spp., with mechanisms involving interference with biofilm formation and transcriptional regulation of related genes .
Cytotoxicity Studies
Cytotoxicity assessments have demonstrated that certain derivatives can stimulate cell viability in cancer cell lines while showing minimal toxicity to normal cells. For example, in studies involving L929 fibroblast cells, some compounds yielded increased cell viability at specific concentrations .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. The presence of the oxadiazole and pyrazole rings allows for binding to various enzymes or receptors, potentially modulating their activity. The precise pathways remain under investigation but are believed to involve:
- Enzyme inhibition : Compounds can inhibit key metabolic enzymes.
- Receptor modulation : Interaction with cell surface receptors can alter signaling pathways.
Case Studies
Several studies have investigated the biological effects of similar compounds:
- Anticancer Activity : A study focused on derivatives containing the oxadiazole moiety reported significant cytotoxic effects against A549 (lung cancer) and HepG2 (liver cancer) cell lines. The compounds were found to enhance cell death through apoptosis pathways .
- Anti-inflammatory Properties : Research has indicated that related compounds possess anti-inflammatory activities by inhibiting pro-inflammatory cytokines in vitro and in vivo models .
Scientific Research Applications
Pharmacological Applications
1. Anticancer Activity
Research indicates that quinazoline derivatives, including 6-chloro-N-(4-chloro-2,5-dimethoxyphenyl)quinazolin-4-amine, exhibit significant anticancer properties. Quinazolines have been studied for their ability to inhibit various cancer cell lines through mechanisms such as apoptosis induction and disruption of signaling pathways critical for tumor growth.
- Case Study : A study published in the International Journal of Oncology demonstrated that quinazoline derivatives could inhibit the IGF-1R signaling pathway, which is crucial for the invasiveness of osteosarcoma cells. This suggests that compounds like 6-chloro-N-(4-chloro-2,5-dimethoxyphenyl)quinazolin-4-amine may have similar effects in reducing tumor invasiveness and promoting apoptosis in cancer cells .
2. Neuropharmacological Effects
Quinazolines have been reported to interact with G protein-coupled receptors (GPCRs), which are pivotal in various neurological disorders.
- Case Study : Research highlighted the development of allosteric modulators targeting GPCRs for treating central nervous system disorders. The compound's structural features suggest potential activity at neurotensin receptors, which are implicated in pain modulation and other neurophysiological processes .
Synthesis and Structural Insights
The synthesis of 6-chloro-N-(4-chloro-2,5-dimethoxyphenyl)quinazolin-4-amine involves multi-step organic reactions that allow for the incorporation of specific functional groups essential for its biological activity. The molecular formula is C16H13Cl2N3O2, indicating a complex structure conducive to diverse interactions within biological systems.
Toxicological Assessments
Toxicological evaluations are critical in determining the safety profile of new compounds. The Local Lymph Node Assay (LLNA) is often employed to assess skin sensitization potential.
- Findings : Studies using alternative methods like the reduced LLNA have shown promise in evaluating the sensitization potential of quinazoline derivatives with fewer animal subjects, aligning with ethical standards in research .
Comparative Data Table
The following table summarizes key findings related to the applications and effects of 6-chloro-N-(4-chloro-2,5-dimethoxyphenyl)quinazolin-4-amine compared to other quinazoline derivatives:
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Pyrazole-Oxadiazole Hybrids
Key Observations:
- The methylsulfanyl group in the target compound may enhance metabolic stability compared to hydroxyacetamide derivatives (e.g., FP1-12), which are prone to hydrolysis .
- The 3,4-dimethoxyphenyl group on the oxadiazole ring could improve binding affinity relative to simpler phenyl substituents, as seen in FLAP inhibitors .
Acetamide Derivatives with Antiproliferative or Anti-inflammatory Activity
Key Observations:
- The 3-fluoro-4-methylphenyl group in the target compound may reduce cytochrome P450-mediated metabolism compared to chlorophenyl or trifluoromethylphenyl analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
